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Compound of Interest

1-Benzyl-3-methyl-1H-pyrazol-4-
Compound Name:
amine

Cat. No.: B7974626

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a
cornerstone in the edifice of modern medicinal chemistry. It is recognized as a "privileged
scaffold" due to its prevalence in a vast number of biologically active compounds, including
pharmaceuticals and agrochemicals.[1] The unique electronic configuration and the capacity of
its nitrogen atoms to engage in hydrogen bonding grant the pyrazole nucleus versatile binding
capabilities with a wide array of biological targets.[1]

Within this important class of compounds, aminopyrazoles represent a particularly valuable
subclass. The introduction of an amino group provides a reactive handle for a multitude of
chemical transformations, enabling the straightforward diversification of the pyrazole framework
to generate libraries of novel compounds.[2] This guide focuses on a specific, strategically
important derivative: 1-Benzyl-3-methyl-1H-pyrazol-4-amine. Its structure, featuring a
protected pyrazole nitrogen (N-benzyl), a methyl group at position 3, and a reactive amino
group at position 4, makes it a well-defined and highly useful building block in contemporary
chemical research and drug development.[2]

Molecular Architecture and Physicochemical
Characteristics

The chemical identity and reactivity of 1-Benzyl-3-methyl-1H-pyrazol-4-amine are dictated by
its distinct molecular structure. The N1-benzyl group serves as a stable protecting group during
multi-step syntheses and also influences the molecule's lipophilicity. The C3-methyl group and

© 2026 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b7974626?utm_src=pdf-interest
https://globalresearchonline.net/journalcontents/v65-1/30.pdf
https://globalresearchonline.net/journalcontents/v65-1/30.pdf
https://www.benchchem.com/product/B7974626
https://www.benchchem.com/product/b7974626?utm_src=pdf-body
https://www.benchchem.com/product/B7974626
https://www.benchchem.com/product/b7974626?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7974626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

the C4-amino group on the pyrazole ring are key determinants of its electronic properties and
reactivity, particularly for further functionalization.

Caption: Chemical structure of 1-Benzyl-3-methyl-1H-pyrazol-4-amine.

Table 1: Core Physicochemical Identifiers

Identifier Value Source
Molecular Formula C11H13Ns [3]
Molecular Weight 187.24 g/mol [2]

CJIJRHLGNZIDLTFF-
INChl Key [2]
UHFFFAOYSA-N

Structural Elucidation: A Spectroscopic Profile

unambiguous confirmation of the molecular structure of 1-Benzyl-3-methyl-1H-pyrazol-4-
amine relies on a combination of modern spectroscopic techniques. Fourier Transform Infrared
(FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry provide a detailed
fingerprint of the molecule.

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy is instrumental in identifying the key functional groups present.[2]

e N-H Stretching: The primary amine (-NHz) at the C4 position is characterized by two distinct
bands in the 3500-3300 cm~1 region, corresponding to asymmetric and symmetric N-H
stretching vibrations.[2]

e C-H Stretching: Aromatic C-H stretching from the benzyl group appears above 3000 cm™1,
while aliphatic C-H stretching from the methyl and methylene groups is observed just below
3000 cm~1.

¢ Ring Vibrations: The pyrazole and phenyl rings exhibit characteristic C=C and C=N bond
stretching vibrations in the 1600-1400 cm~? region.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen
framework of the molecule. The predicted chemical shifts (in CDCIs) are crucial for structural

verification.

e 1H NMR: The proton NMR spectrum shows distinct signals for each unique proton
environment. The five protons of the benzyl group's phenyl ring typically appear as a
multiplet in the aromatic region (o 7.2-7.4 ppm).[2] The benzylic methylene (-CH2) protons
resonate as a singlet around & 5.1-5.3 ppm.[2] The single proton on the pyrazole ring (H-5)
would also appear as a singlet, likely around & 7.3-7.5 ppm. The methyl group (-CHs)
protons at the C3 position are expected as a sharp singlet in the upfield region, around 6 2.1-
2.3 ppm.[2] Finally, the amine (-NHz) protons produce a broad singlet, with a chemical shift
that can vary based on solvent and concentration but is typically expected around & 3.5-4.5

ppm.[2]

e 13C NMR: The carbon NMR spectrum reveals the unique carbon environments. The phenyl
ring carbons are expected in the  126-138 ppm range. The benzylic carbon (-CHz) signal is
predicted to be around & 52-55 ppm.[2] Within the pyrazole ring, the C3 (bearing the methyl
group) might appear around 0 147 ppm, the C4 (bearing the amine group) around & 120-125
ppm, and the C5 methine carbon around & 135-140 ppm.[2] The methyl carbon signal is
anticipated at a high-field position, typically around 6 11-14 ppm.[2]

Table 2: Predicted Spectroscopic Data Summary
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. Predicted Chemical .
Technique Feature . Assignment
Shift | Frequency

1H NMR Multiplet ~7.4-7.2 ppm Phenyl-H (5H)
Singlet ~ 7.35 ppm Pyrazole Cs-H (1H)
Singlet ~5.20 ppm Benzyl -CHz- (2H)
Broad Singlet ~3.5-4.5 ppm -NHz (2H)
Singlet ~ 2.20 ppm -CHs (3H)
13C NMR Signal ~ 147 ppm Pyrazole Cs
Signal ~ 138 ppm Pyrazole Cs
Signal ~ 137 ppm Phenyl C-ipso
) Phenyl C-ortho, C-
Signals ~129 - 127 ppm
meta, C-para
Signal ~ 122 ppm Pyrazole Ca
Signal ~ 53 ppm Benzyl -CH:-
Signal ~12 ppm -CHs
N-H Stretch
FT-IR Bands 3500 - 3300 cm~1 (asymmetric &
symmetric)
C=C and C=N Ring
Bands 1600 - 1400 cm™1

Stretch

Note: Predicted NMR data is based on analysis of related substituted pyrazoles.[2] Actual
values may vary based on experimental conditions.

Synthetic Pathway: A Self-Validating Protocol

The synthesis of 1-Benzyl-3-methyl-1H-pyrazol-4-amine can be achieved through several
routes. A prominent and reliable method involves the cyclization of a 1,3-dicarbonyl compound
with a substituted hydrazine, followed by functional group manipulations. The nitration of a pre-
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formed pyrazole ring and subsequent reduction is a key transformation to install the C4-amino
group.

Step 1: Pyrazole Core Formation

Benzylhydrazine
Eyclization 1—Benzyl-s-methyl—S-pyrazoIone)

: Ni OR
© g'trﬁ("\lngjgfgélt) 4-Nitro Intermediate

( Reducing Agent 1-Benzyl-3-methyl-1H-pyrazol-4-amine
(e.9.,

Step 3: ction

SnCl2/HCI or H2/Pd-C) (Final Product)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Introduction: The Strategic Importance of the Pyrazole
Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7974626#chemical-structure-of-1-benzyl-3-methyl-
1h-pyrazol-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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